molecular formula C5H9BrO2 B14701566 3-Bromo-5-hydroxypentan-2-one CAS No. 23120-56-1

3-Bromo-5-hydroxypentan-2-one

Cat. No.: B14701566
CAS No.: 23120-56-1
M. Wt: 181.03 g/mol
InChI Key: HAYXIXUFHBJTBC-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxypentan-2-one: is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of pentanone, featuring both a bromine atom and a hydroxyl group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxypentan-2-one typically involves the bromination of 5-hydroxypentan-2-one. One common method is the reaction of 5-hydroxypentan-2-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the carbon chain.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxypentan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-pentanone.

    Reduction: The bromine atom can be reduced to form 5-hydroxypentan-2-one.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: 3-Bromo-2-pentanone.

    Reduction: 5-Hydroxypentan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-5-hydroxypentan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxypentan-2-one depends on its specific application. In general, the compound can interact with biological molecules through its bromine and hydroxyl groups. These interactions can lead to changes in the structure and function of target molecules, affecting various biochemical pathways.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    3-Hydroxy-2-pentanone: Similar in structure but lacks the bromine atom.

    3-Bromo-2-pentanone: Similar but lacks the hydroxyl group.

    5-Hydroxypentan-2-one: Similar but lacks the bromine atom.

Uniqueness: 3-Bromo-5-hydroxypentan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on its carbon chain. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

23120-56-1

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

3-bromo-5-hydroxypentan-2-one

InChI

InChI=1S/C5H9BrO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3

InChI Key

HAYXIXUFHBJTBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCO)Br

Origin of Product

United States

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